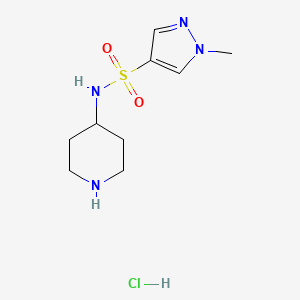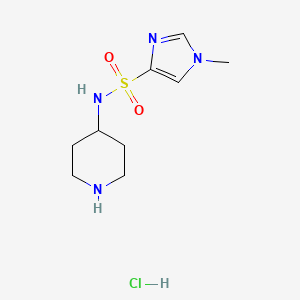![molecular formula C9H14F3NO2 B1473478 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1375473-30-5](/img/structure/B1473478.png)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
描述
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a useful research compound. Its molecular formula is C9H14F3NO2 and its molecular weight is 225.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 8-(Trifluoromethyl)-1,4-dioxaspiro[4Similar compounds have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (ripk1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and its inhibition has shown therapeutic potential in many human diseases .
Mode of Action
The exact mode of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4It can be inferred from related compounds that it may interact with its target, potentially ripk1, to inhibit its activity . This inhibition could block the activation of the necroptosis pathway, thereby preventing programmed cell death .
Biochemical Pathways
The specific biochemical pathways affected by 8-(Trifluoromethyl)-1,4-dioxaspiro[4If its target is indeed ripk1, it would affect the necroptosis pathway . Inhibition of RIPK1 would prevent the activation of this pathway, potentially impacting downstream effects such as inflammation and cell death .
Pharmacokinetics
The pharmacokinetics of 8-(Trifluoromethyl)-1,4-dioxaspiro[4The synthesis of similar compounds has been optimized using flow and biocatalytic transaminase technology , which could potentially impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 8-(Trifluoromethyl)-1,4-dioxaspiro[4If it acts by inhibiting ripk1, it could potentially prevent programmed cell death and reduce inflammation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-(Trifluoromethyl)-1,4-dioxaspiro[4The use of flow and biocatalytic transaminase technology in the synthesis of similar compounds suggests that these factors could be controlled to optimize the compound’s performance .
生化分析
Biochemical Properties
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of chiral amines, which are important intermediates in the production of pharmaceuticals . Additionally, the compound’s trifluoromethyl group can participate in radical trifluoromethylation reactions, further expanding its utility in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are involved in cell proliferation, apoptosis, motility, and glucose metabolism . By affecting these pathways, this compound can alter cellular functions and potentially lead to therapeutic benefits.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its targets, leading to increased potency and efficacy . Additionally, the compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression induced by the compound further contribute to its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as transaminases, which play a role in the synthesis and degradation of amino acids . The compound’s presence can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these pathways is essential for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The trifluoromethyl group can enhance the compound’s ability to cross cell membranes, facilitating its distribution throughout the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRJYMGLJBGINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-aminopiperidin-1-yl)sulfonyl]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473397.png)


![1-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1473401.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1473402.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473405.png)
![[4-Methyl-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473408.png)
![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)

![4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3-thiazole hydrochloride](/img/structure/B1473413.png)
![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)
![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)
